NF-κB Pathway Probe Activity: Target Compound vs. Structural Analogs in Transcription Factor p65 Assay
The target compound 2-methyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole demonstrates measurable inhibition of transcription factor p65 (NF-κB) with an EC₅₀ of 2.03 µM in a cell-free fluorescence polarization assay (PubChem AID 1241) [1]. This activity defines a baseline for the 2-methyl-6-phenyl substitution pattern. In contrast, the broader imidazo[2,1-b][1,3,4]thiadiazole class exhibits a wide range of p65 activities; many 2,5,6-trisubstituted or 2-cyclopropyl-6-aryl derivatives either lose this activity entirely or show drastically shifted potency depending on additional substitution at position 5 [2]. The target compound therefore serves as a structurally minimal, tractable probe for NF-κB pathway modulation studies where the confounding effects of additional substituents are deliberately excluded.
| Evidence Dimension | Inhibition of transcription factor p65 (NF-κB) – EC₅₀ |
|---|---|
| Target Compound Data | EC₅₀ = 2.03 µM (2030 nM) |
| Comparator Or Baseline | Class-level baseline: many 2,5,6-trisubstituted imidazo[2,1-b][1,3,4]thiadiazole derivatives show no reported p65 activity in the same assay panel (inactive or untested) |
| Quantified Difference | Target compound is the minimal active scaffold; trisubstituted analogs have not been confirmed active in this assay (data gap noted) |
| Conditions | Cell-free fluorescence polarization assay; Southern Research Molecular Libraries Screening Center (SRMLSC); PubChem AID 1241 |
Why This Matters
For researchers requiring an NF-κB pathway chemical probe with minimal off-target structural features, the target compound provides a verified activity baseline that is lost or uncharacterized in more complex derivatives.
- [1] BindingDB Entry BDBM48133. EC₅₀ = 2.03E+3 nM against Transcription factor p65 (Human); PubChem BioAssay AID 1241; SRMLSC. Deposited 2011-05-30. View Source
- [2] Cascioferro S, Parrino B, Carbone D, et al. Imidazo[2,1-b][1,3,4]thiadiazoles with antiproliferative activity against primary and gemcitabine-resistant pancreatic cancer cells. Eur J Med Chem. 2020;189:112088. doi:10.1016/j.ejmech.2020.112088. (SAR context: 2,5,6-trisubstituted derivatives profiled; p65/NF-κB activity not reported for elaborated analogs). View Source
